molecular formula C9H18N2S B3001640 1-(Thiolan-3-yl)-1,4-diazepane CAS No. 1179720-33-2

1-(Thiolan-3-yl)-1,4-diazepane

Cat. No. B3001640
CAS RN: 1179720-33-2
M. Wt: 186.32
InChI Key: GYVHYUGVFAYODF-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-1,4-diazepane is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. This compound is a member of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms. The thiolan-3-yl group attached to the diazepane ring makes it a potent molecule for various biological applications.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-1,4-diazepane is not fully understood. However, it is believed that the thiolan-3-yl group attached to the diazepane ring plays a crucial role in its biological activity. This group is capable of forming covalent bonds with various biological targets, including enzymes and receptors, leading to their inhibition.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Thiolan-3-yl)-1,4-diazepane in lab experiments include its high potency, selectivity, and ease of synthesis. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

1-(Thiolan-3-yl)-1,4-diazepane has shown significant potential in various scientific research applications. Future research directions could include the development of more potent analogs of this compound, the elucidation of its mechanism of action, and the evaluation of its activity in vivo. Additionally, the potential use of this compound in the treatment of other diseases, such as viral infections, could also be explored.

Synthesis Methods

The synthesis of 1-(Thiolan-3-yl)-1,4-diazepane can be achieved through several methods. One of the most common methods involves the reaction of 3-chloropropanethiol with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields.

Scientific Research Applications

1-(Thiolan-3-yl)-1,4-diazepane has shown significant potential in various scientific research applications. It has been extensively studied for its anticancer activity, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has also exhibited promising activity against various microbial strains, including bacteria and fungi.

properties

IUPAC Name

1-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-3-10-4-6-11(5-1)9-2-7-12-8-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVHYUGVFAYODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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